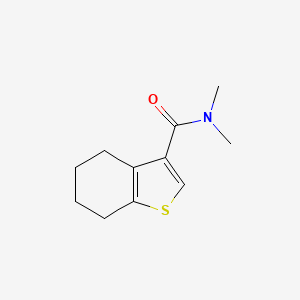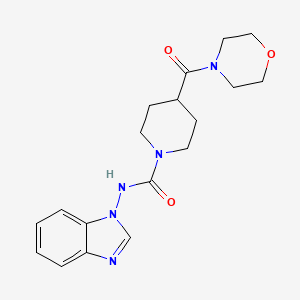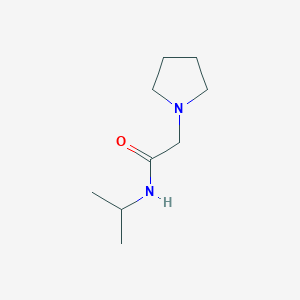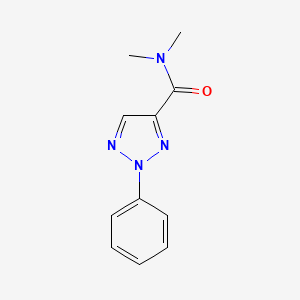![molecular formula C20H25N3O B7517870 N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)
N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide, commonly known as MeOPP, is a synthetic compound that belongs to the piperazine family. It is a receptor agonist of the serotonin 5-HT1A and 5-HT2A receptors, and it has been extensively studied for its potential use in scientific research.
Mécanisme D'action
MeOPP acts as an agonist of the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also has affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. MeOPP's mechanism of action is complex and not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
MeOPP has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular signaling pathways, and the activation of neurotrophic factors. It has also been found to have anxiolytic, antidepressant, and antipsychotic effects, as well as potential therapeutic effects in the treatment of drug addiction and alcoholism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MeOPP is its high potency and selectivity for the serotonin 5-HT1A and 5-HT2A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of MeOPP is its potential for off-target effects, as it also has affinity for the dopamine D2 receptor and other receptors. Additionally, MeOPP's effects may vary depending on the dose and route of administration, which can complicate experimental design.
Orientations Futures
There are several potential future directions for research on MeOPP. One area of interest is the development of more selective and potent MeOPP analogs that can be used to study specific aspects of serotonin and dopamine signaling. Another area of interest is the investigation of MeOPP's potential therapeutic effects in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and addiction. Additionally, further research is needed to elucidate the precise mechanisms of MeOPP's action and to better understand its potential for off-target effects.
Méthodes De Synthèse
MeOPP is synthesized through the reaction of 1-(2-methylphenyl)ethylamine with 4-phenylpiperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure MeOPP.
Applications De Recherche Scientifique
MeOPP has been used in a variety of scientific research studies, including studies on the central nervous system, cardiovascular system, and gastrointestinal system. It has been found to have anxiolytic, antidepressant, and antipsychotic effects, and it has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Propriétés
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-8-6-7-11-19(16)17(2)21-20(24)23-14-12-22(13-15-23)18-9-4-3-5-10-18/h3-11,17H,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCCHZMEFWUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)


